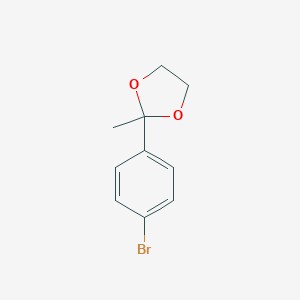

2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Overview

Description

2-(4-Bromophenyl)-2-methyl-1,3-dioxolane is a chemical compound that is structurally characterized by a 1,3-dioxolane ring substituted with a 4-bromophenyl group and a methyl group. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, properties, and potential applications, which can be extrapolated to understand this compound.

Synthesis Analysis

The synthesis of related 1,3-dioxolane compounds typically involves the condensation of aldehydes with diols or the reaction of ketones with ethylene glycol in the presence of acid catalysts. For instance, 2-Methyl-1,3-dioxolane-2-ethanol was prepared from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst . Similarly, 1,3-dioxolane derivatives can be synthesized from bromobenzaldehyde and D-ethyl tartrate, followed by ammonolysis . These methods suggest that this compound could potentially be synthesized through a similar condensation reaction using 4-bromobenzaldehyde and an appropriate methyl-substituted diol.

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives is often characterized by spectroscopic methods such as NMR and mass spectrometry, and in some cases, by X-ray crystallography. For example, the crystal structure of a related compound, (4S,5S)-4,5-dicarboxamide-2-(2-bromophenyl)-1,3-dioxolane, was determined by X-ray single crystal diffraction, revealing its stereochemistry and confirming the presence of the 1,3-dioxolane ring . These techniques could be applied to determine the molecular structure of this compound and confirm its expected substitution pattern.

Chemical Reactions Analysis

1,3-Dioxolane derivatives can undergo various chemical reactions, including polymerization and bromination. For example, 2-(2',4'-Dichlorophenyl)-4-methylene-1,3-dioxolane was polymerized using radical and cationic routes . Bromination reactions are also common, as seen in the synthesis of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane . These reactions indicate that this compound could also participate in similar chemical transformations, potentially leading to the formation of polymers or further brominated products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolane derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. The melting point of a related compound was reported to be 113-114 °C . The solubility of these compounds can vary depending on the substituents attached to the 1,3-dioxolane ring. The reactivity of these compounds is also influenced by the presence of functional groups, such as the bromine atom, which can make them suitable for further chemical modifications. These properties are essential for determining the suitability of this compound for various applications, including its potential use as an intermediate in organic synthesis.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of N-(Alkyl)-3-(2-Methyl-1,3-Dioxolan-2-Yl)Benzenamines : A study by Albright and Lieberman (1994) demonstrates the use of 2-(2-bromophenyl)-2-methyl-1,1-dioxolane in synthesizing N-(alkyl)-3-(2-methyl-1,3- dioxolan-2-yl)benzenamines, showcasing its role in chemical synthesis processes (Albright & Lieberman, 1994).

Preparation of Methyl Vinyl Ketone Equivalents : Petroski (2002) explored the preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane, noting their utility as methyl vinyl ketone equivalents (Petroski, 2002).

Suzuki Cross-Coupling Reactions : Bei et al. (1999) reported the effectiveness of 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane in palladium-catalyzed Suzuki cross-coupling reactions, highlighting its importance in creating biaryl products (Bei et al., 1999).

Thermal Degradation Studies : Coskun et al. (1998) conducted research on the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], providing insights into its stability and degradation pathways (Coskun et al., 1998).

Synthesis of Bromo-Ketones : Mekonnen et al. (2009) described the synthesis of 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from 2-bromomethyl-2-vinyl-1,3-dioxolane, a derivative of 2-methyl-1,3-dioxolane, indicating its application in creating specific ketone compounds (Mekonnen et al., 2009).

Cationic Surfactant Studies : Wilk et al. (1994) explored the effect of cyclic acetal-type cationic surfactants, including derivatives of 1,3-dioxolane, on basic dehydrobromination reactions, revealing their potential as surfactants (Wilk, Bieniecki, & Matuszewska, 1994).

Catalysis in Aromatic Alcoxylation : Bebon-Rampal and Vanhove (1992) investigated the use of (3-bromophenyl)dioxolane with copper chloride supported catalysts for the nucleophilic substitution of aromatics, highlighting its application in catalysis (Bebon-Rampal & Vanhove, 1992).

Creation of Degradable Polymers : Delplace et al. (2015) utilized 2-Methylene-4-phenyl-1,3-dioxolane for the controlled polymerization of methacrylates, indicating its role in producing degradable polymers (Delplace et al., 2015).

Fluorescence Emission in Nanoparticles : Fischer, Baier, and Mecking (2013) described the use of 2-(2-bromophenyl)-dioxolane derivatives in creating bright, emission-tuned nanoparticles, showcasing its application in material science (Fischer, Baier, & Mecking, 2013).

Antimycotic Properties of Imidazoles : Heeres and Van Cutsem (1981) synthesized imidazoles starting with phenylacetyl bromides or 1-(phenylacetyl)imidazoles, where 2-(4-bromophenyl)-2-methyl-1,3-dioxolane derivatives exhibited antimycotic properties, suggesting its potential in pharmaceutical applications (Heeres & Van Cutsem, 1981).

Future Directions

While specific future directions for the study of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane are not available, research on related compounds continues to be active. For instance, a novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized to improve the effectiveness and selectivity of chemotherapeutic agents against cancer .

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazoline derivatives, have been reported to interact with acetylcholinesterase (ache) in the cholinergic nervous system . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, and plays a crucial role in nerve impulse transmission .

Mode of Action

For instance, certain pyrazoline derivatives have been shown to inhibit AchE activity, affecting normal nerve pulse transmission .

Biochemical Pathways

Related compounds have been associated with the cholinergic nervous system pathway, where they can inhibit ache activity and affect nerve pulse transmission .

Result of Action

Related compounds have been reported to cause changes in behavior and body movement, and even reduce the number of surviving organisms, due to their impact on ache activity .

properties

IUPAC Name |

2-(4-bromophenyl)-2-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOGBVQXIQGBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346781 | |

| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4360-68-3 | |

| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4360-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-BROMOPHENYL)-2-METHYL-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S12LS93RDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane in chemical synthesis?

A1: this compound serves as a crucial starting material in the synthesis of 4-Acetylphenylmethylsilanes []. The compound's structure, featuring a reactive bromine atom, allows for further functionalization. This characteristic makes it a valuable building block in organic synthesis, particularly for creating compounds with potential applications in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)